8-Bromo-2,6-dichloro-9H-purine
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Overview
Description
8-Bromo-2,6-dichloro-9H-purine is a purine derivative characterized by the presence of bromine and chlorine atoms at the 8th and 2nd, 6th positions, respectively. This compound is part of a broader class of purine derivatives, which are known for their significant roles in various biological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dichloro-9H-purine typically involves the halogenation of purine derivatives. One common method starts with 2,6-dichloropurine as the substrate. The bromination at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 6th positions can be substituted with other nucleophiles.
Cross-Coupling Reactions: The bromine atom at the 8th position can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as acetonitrile are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted purine derivatives can be obtained.
Coupling Products: Aryl-substituted purines are typical products of cross-coupling reactions.
Scientific Research Applications
8-Bromo-2,6-dichloro-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,6-dichloro-9H-purine involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis through pathways involving mitochondrial and lysosomal disruption . The exact molecular targets may include enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-2,6-dichloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and cross-coupling reactions makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5HBrCl2N4 |
---|---|
Molecular Weight |
267.90 g/mol |
IUPAC Name |
8-bromo-2,6-dichloro-7H-purine |
InChI |
InChI=1S/C5HBrCl2N4/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H,9,10,11,12) |
InChI Key |
MPAHKAKCKLJXBV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N1)Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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